molecular formula C5H9NO2 B094362 DL-Allylglycine CAS No. 1069-48-3

DL-Allylglycine

Cat. No.: B094362
CAS No.: 1069-48-3
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
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Mechanism of Action

DL-Allylglycine is an inhibitor of glutamate decarboxylase . Inhibition of glutamate decarboxylase blocks GABA biosynthesis, leading to lower levels of the neurotransmitter . Both isomers of this compound are active as convulsants after administration to mice .

Safety and Hazards

DL-Allylglycine should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Allylglycine can be synthesized through several methods. One common approach involves the ring-opening polymerization of this compound N-carboxyanhydride (NCA) with a diamino-terminated polyethylene glycol as the macroinitiator . This method is efficient and allows for the facile synthesis of the compound.

Industrial Production Methods: In industrial settings, this compound is often produced through multi-enzymatic cascades. For example, a variant with sixfold activity identified in a selection assay allowed the complete conversion of a 50 g/L solution of N-acetyl-DL-allylglycine into D-allylglycine within 18 hours . This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: DL-Allylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its racemic mixture, which allows for the study of both enantiomers simultaneously. This property makes it particularly valuable in research settings where the effects of both enantiomers are of interest.

Properties

IUPAC Name

2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Record name allylglycine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allylglycine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313217
Record name 2-Amino-4-pentenoic acid
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Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-44-1, 1069-48-3
Record name 2-Amino-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7685-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allylglycine
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Record name NSC20898
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Record name 2-Amino-4-pentenoic acid
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Record name DL-2-aminopent-4-enoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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